![molecular formula C13H12ClN3O2 B1371095 5-氯-6-{[1-(吡啶-3-基)乙基]氨基}吡啶-3-羧酸 CAS No. 1155521-87-1](/img/structure/B1371095.png)
5-氯-6-{[1-(吡啶-3-基)乙基]氨基}吡啶-3-羧酸
描述
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name. It contains a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 5th position with a chlorine atom, at the 6th position with an ethylamino group, and at the 3rd position with a carboxylic acid group .科学研究应用
潜在的治疗应用
含有咪唑的化合物,一种五元杂环部分,以其广泛的化学和生物学特性而闻名 . 它们显示出各种生物活性,例如抗菌、抗分枝杆菌、抗炎、抗肿瘤、抗糖尿病、抗过敏、解热、抗病毒、抗氧化、抗阿米巴、驱虫、抗真菌和致溃疡活性 . 鉴于您的化合物包含一个吡啶环,它在结构上类似于咪唑,它可能表现出类似的特性。
在 Suzuki-Miyaura 交叉偶联反应中的应用
3-吡啶基硼酸,一种也包含吡啶环的化合物,用作无膦 Suzuki-Miyaura 交叉偶联反应的试剂 . 您的化合物,具有相似的结构,可能在类似的化学反应中使用。
潜在的抗癌应用
您的化合物可能具有抗癌特性。 这是基于某些含有吡啶环的化合物已被合成并评估了其抗肿瘤潜力 .
在区域选择性 Suzuki-Miyaura 偶联中的应用
3-吡啶基硼酸也用于区域选择性 Suzuki-Miyaura 偶联 . 鉴于结构相似性,您的化合物也可能用于此类反应。
潜在的应用于串联钯催化的分子内氨基羰基化和环化
3-吡啶基硼酸可用于串联钯催化的分子内氨基羰基化和环化 . 由于其结构相似性,您的化合物可能以类似的方式使用。
在原脱硼反应中的潜在应用
频哪醇硼酸酯,在结构上类似于您的化合物,用于催化原脱硼反应 . 由于其结构相似性,您的化合物也可能用于此类反应。
作用机制
Target of Action
Similar compounds have been reported to target the dishevelled segment polarity protein 1 (dvl1) in tumors . DVL1 plays a crucial role in the Wnt signaling pathway, which is often dysregulated in cancer .
Mode of Action
It’s known that similar compounds interact with their targets by binding to them, thereby inhibiting their function . This interaction can lead to changes in the cellular processes controlled by these targets.
Biochemical Pathways
The Wnt signaling pathway plays a critical role in cell proliferation and differentiation, and its dysregulation is often associated with cancer .
Result of Action
Similar compounds have been reported to exhibit anti-cancer activity by inhibiting the function of their targets, thereby disrupting the associated cellular processes .
属性
IUPAC Name |
5-chloro-6-(1-pyridin-3-ylethylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-8(9-3-2-4-15-6-9)17-12-11(14)5-10(7-16-12)13(18)19/h2-8H,1H3,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOXWLQIZNLKKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC2=C(C=C(C=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[Cyclopentyl(methyl)amino]-5-fluorobenzaldehyde](/img/structure/B1371012.png)
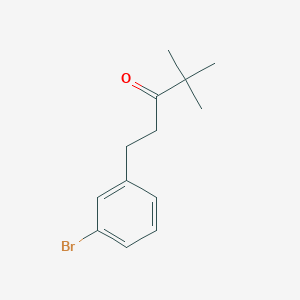
![3-[(2-Methyl-1,3-benzoxazol-5-yl)carbamoyl]propanoic acid](/img/structure/B1371017.png)
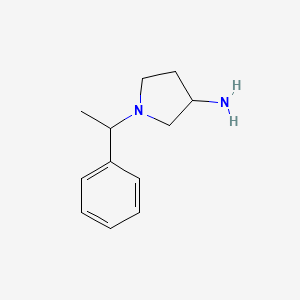

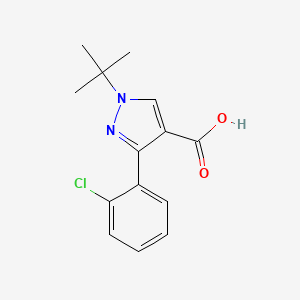
![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1371023.png)
![[2-(2-Phenylethoxy)phenyl]boronic acid](/img/structure/B1371024.png)
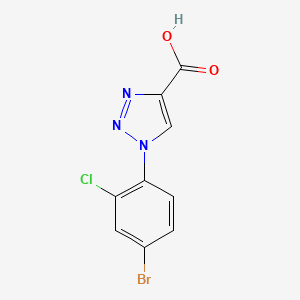
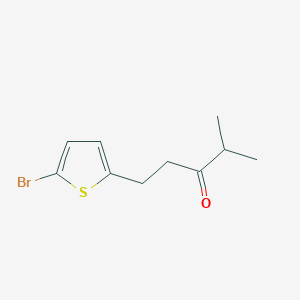

amine](/img/structure/B1371032.png)
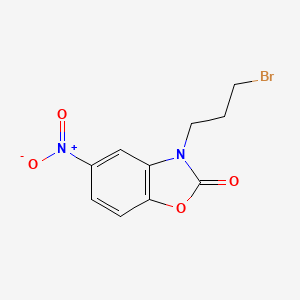
![1-[4-(4-Bromophenoxy)phenyl]ethan-1-ol](/img/structure/B1371035.png)